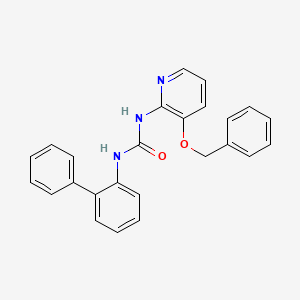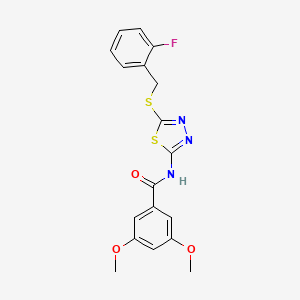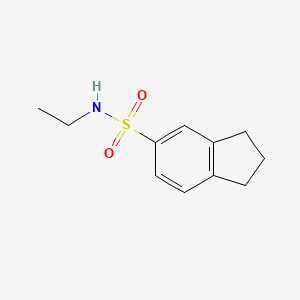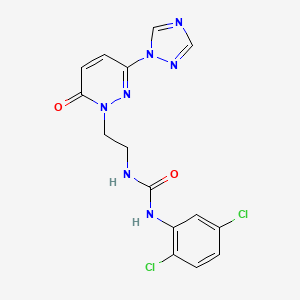
1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea, also known as PMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMPU is a urea derivative that is synthesized through a multi-step process, and its unique molecular structure has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
Structure and Interaction with Molecules
Research by Mørkved (1986) on carbamoylated 2‐phenylaminopyridines, including compounds similar to 1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea, highlighted the structure of these compounds and their reactions with electrophiles such as aryl isocyanates. The study provided insights into the nucleophilic behavior of exocyclic nitrogen in these compounds, supported by spectroscopic data (Mørkved, 1986).
Complexation and Hydrogen Bonding
Corbin et al. (2001) investigated heterocyclic ureas' ability to unfold and form multiply hydrogen-bonded complexes, offering a foundation for self-assembly applications. This study showed how the synthesis and conformational studies of heterocyclic ureas led to the understanding of their folding and unfolding behaviors, which are crucial for developing materials with specific properties (Corbin et al., 2001).
Antiproliferative Activity
Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, demonstrating their broad-spectrum antiproliferative activity against various cancer cell lines. This research indicates the potential of such compounds in cancer treatment, highlighting their significant efficacy in inhibiting cancer cell growth (Al-Sanea et al., 2018).
Enzyme Inhibition and Anticancer Investigations
Mustafa et al. (2014) focused on the synthesis of urea derivatives, including their anticancer activities and enzyme inhibition properties. This study explored the potential therapeutic applications of these compounds, showing specific urea derivatives' ability to inhibit enzymes and exhibit anticancer effects (Mustafa et al., 2014).
Anion Recognition and Photophysical Studies
Singh et al. (2016) synthesized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, analyzing their anion recognition properties through photophysical and theoretical studies. These findings contribute to the development of sensors and materials sensitive to specific chemical stimuli (Singh et al., 2016).
Propriétés
IUPAC Name |
1-(3-phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(27-22-15-8-7-14-21(22)20-12-5-2-6-13-20)28-24-23(16-9-17-26-24)30-18-19-10-3-1-4-11-19/h1-17H,18H2,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMHOMYRMQYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B2943875.png)


![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)